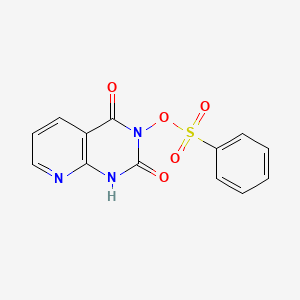
3-((Phenylsulfonyl)oxy)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate is a heterocyclic compound that features a pyridopyrimidine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with a suitable diketone under acidic conditions to form the pyridopyrimidine core. This intermediate is then sulfonated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridopyrimidine core.
Reduction: Reduction reactions can be performed on the sulfonate group, converting it to a sulfonic acid or sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridopyrimidine core.
Reduction: Sulfonic acid or sulfonamide derivatives.
Substitution: Various substituted benzenesulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in DNA repair, making it a candidate for cancer research.
Medicine
Medically, (2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate is being investigated for its anticancer properties. It has been found to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, thereby enhancing the efficacy of DNA-damaging chemotherapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to inhibit specific enzymes makes it valuable for creating targeted therapies and treatments.
Wirkmechanismus
The primary mechanism of action for (2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate involves the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1). By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets include the catalytic domain of PARP-1 and other proteins involved in the DNA damage response pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also inhibit PARP-1 and have shown anticancer activity.
Pyrido[3,4-d]pyrimidines: These derivatives have similar biological activities and are used in cancer research.
Thieno[3,2-d]pyrimidines: These compounds are studied for their therapeutic potential in various diseases.
Uniqueness
(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate is unique due to its specific structure, which allows for selective inhibition of PARP-1. This selectivity enhances its potential as a therapeutic agent, particularly in combination with other chemotherapeutic drugs.
Eigenschaften
CAS-Nummer |
40338-52-1 |
|---|---|
Molekularformel |
C13H9N3O5S |
Molekulargewicht |
319.29 g/mol |
IUPAC-Name |
(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl) benzenesulfonate |
InChI |
InChI=1S/C13H9N3O5S/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)21-22(19,20)9-5-2-1-3-6-9/h1-8H,(H,14,15,18) |
InChI-Schlüssel |
SAXMZEHOQCLGOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(NC2=O)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


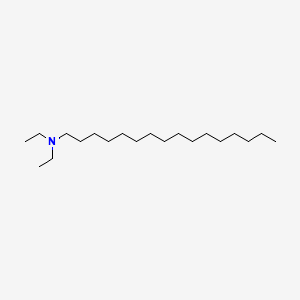
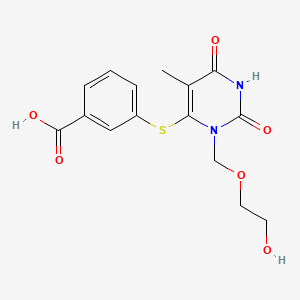
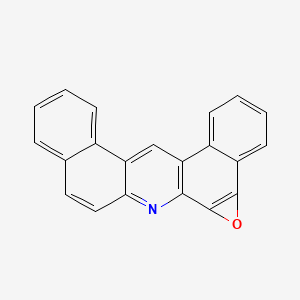
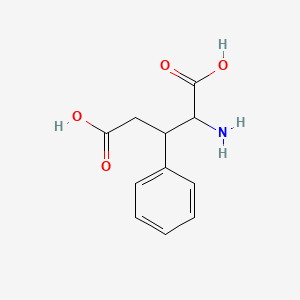

![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)



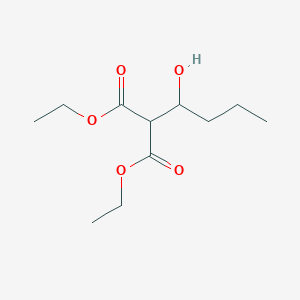
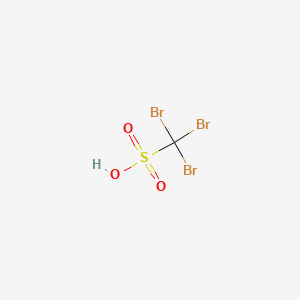
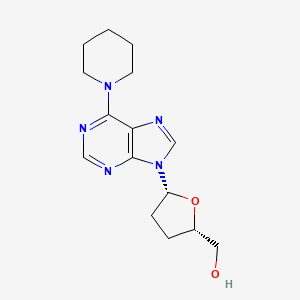
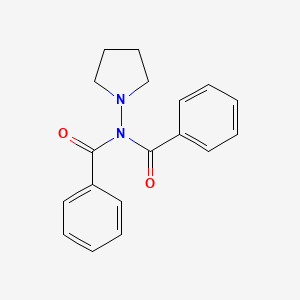
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
